molecular formula C19H12N4O2S2 B12198810 N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

Cat. No.: B12198810
M. Wt: 392.5 g/mol
InChI Key: PFWYILKDNOAKJP-WJDWOHSUSA-N
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Description

IUPAC Nomenclature Conventions for Polycyclic Thiazolidinone Derivatives

The systematic naming of this compound follows IUPAC guidelines for fused heterocyclic systems and substituent prioritization. The parent structure is the 1,3-thiazolidin-5-one ring, a five-membered heterocycle containing sulfur (position 1), nitrogen (position 3), and a ketone group (position 5). Key modifications include:

  • Substituent Identification :

    • At position 3 of the thiazolidinone ring, a pyridine-4-carboxamide group is attached via a nitrogen atom.
    • Position 5 features a (quinolin-2-ylmethylidene) substituent, forming a conjugated double bond with the thiazolidinone ring.
    • A thioxo group (=S) replaces the oxygen at position 2, yielding 2-thioxo-1,3-thiazolidin-4-one .
  • Multi-component Nomenclature :

    • The quinolin-2-ylmethylidene group is named as a fused bicyclic system. "Quinoline" denotes the benzo-fused pyridine, with the methylidene (-CH=) group extending from position 2.
    • The pyridine-4-carboxamide substituent is prioritized as a suffix due to its amide functional group, following IUPAC’s hierarchy of suffixes.
  • Locant Assignment :

    • The double bond between C5 of the thiazolidinone and the methylidene group is assigned the Z configuration, necessitating the stereodescriptor (5Z).

Table 1: IUPAC Name Breakdown

Component Role in Nomenclature Source Reference
1,3-thiazolidin-5-one Parent heterocycle
2-thioxo Thione modification at C2
Quinolin-2-ylmethylidene Substituent at C5
Pyridine-4-carboxamide N-linked substituent at N3

Stereochemical Analysis of the (5Z) Configuration

The (5Z) designation arises from the geometry of the double bond connecting C5 of the thiazolidinone ring to the methylidene carbon of the quinoline moiety. The Cahn-Ingold-Prelog (CIP) priority rules determine this configuration:

  • Substituent Prioritization at C5 :

    • Higher-priority group : The quinolin-2-ylmethylidene group, due to the nitrogen atom in the quinoline ring (atomic number 7 for N vs. 6 for C in the thiazolidinone).
    • Lower-priority group : The remaining substituents on the thiazolidinone ring (C4=O and C2=S).
  • Spatial Arrangement :

    • The higher-priority groups (quinolin-2-ylmethylidene and thiazolidinone’s C4=O) reside on the same side of the double bond, satisfying the Z (zusammen) configuration.

Figure 1: E-Z Assignment

      Quinoline  
        ↑  
C5=CH–(Thiazolidinone)  
        |  
C4=O (same side) → Z Configuration  

This stereochemistry influences molecular planarity, potentially enhancing π-π stacking interactions between the quinoline and pyridine systems.

Comparative Structural Features in Quinoline-Thiazolidinone Hybrid Systems

The integration of quinoline and thiazolidinone moieties creates a hybrid system with distinct electronic and steric properties:

  • Conjugation Effects :

    • The quinolin-2-ylmethylidene group extends conjugation across the thiazolidinone ring, altering electron distribution. This is evident in the bathochromic shifts observed in analogous compounds.
    • The pyridine-4-carboxamide group introduces hydrogen-bonding capacity via its amide (-CONH2) and pyridinic nitrogen.
  • Ring Strain and Flexibility :

    • The thiazolidinone’s five-membered ring introduces moderate strain, offset by the rigidifying effect of the quinoline’s fused aromatic system.

Table 2: Structural Comparison of Hybrid Systems

Feature Quinoline Component Thiazolidinone Component
Aromaticity Fully aromatic (10 π-electrons) Non-aromatic (4 π-electrons)
Electron Density Electron-deficient (pyridine) Polarized by C=O and C=S
Functional Group Roles π-Stacking anchor Hydrogen-bond acceptor/donor
  • Impact of Thioxo Substitution :
    • Replacing the oxygen at C2 with sulfur (2-thioxo) increases ring electron density, potentially enhancing nucleophilic reactivity at adjacent positions.

Properties

Molecular Formula

C19H12N4O2S2

Molecular Weight

392.5 g/mol

IUPAC Name

N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C19H12N4O2S2/c24-17(13-7-9-20-10-8-13)22-23-18(25)16(27-19(23)26)11-14-6-5-12-3-1-2-4-15(12)21-14/h1-11H,(H,22,24)/b16-11-

InChI Key

PFWYILKDNOAKJP-WJDWOHSUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanistic Insights

The Knoevenagel condensation between rhodanine (1a ) and quinoline-2-carbaldehyde (2a ) proceeds via base-catalyzed deprotonation of rhodanine’s active methylene group (C5), followed by nucleophilic attack on the aldehyde’s carbonyl carbon. The reaction is typically conducted in ethanol or toluene under reflux (100–110°C) with catalytic piperidine. The intermediate enolate stabilizes through conjugation with the thiazolidinone’s electron-withdrawing groups, facilitating dehydration to yield the (Z)-configured methylidene product (3a ) (Figure 1).

Optimized Procedure :

  • Dissolve rhodanine (1.0 mmol) and quinoline-2-carbaldehyde (1.1 mmol) in anhydrous toluene (20 mL).

  • Add piperidine (0.1 mmol) and reflux for 6–8 hours under nitrogen.

  • Cool the mixture, filter the precipitate, and recrystallize from ethanol.

Yield : 75–85%.

Analytical Validation

  • IR : Absorption bands at 1705 cm⁻¹ (C=O), 1607 cm⁻¹ (C=N), and 1250 cm⁻¹ (C=S).

  • ¹H NMR (DMSO-d₆): δ 8.93 (s, 1H, CH=), 8.20–7.50 (m, 8H, quinoline-H), 4.30 (s, 2H, thiazolidinone-CH₂).

  • MS : m/z 355 [M⁺].

Stereochemical Control and (Z)-Configuration

The (Z)-configuration of the methylidene group is thermodynamically favored due to conjugation between the quinoline’s aromatic system and the thiazolidinone’s C4 carbonyl. Polar solvents (e.g., DMF) and mild bases (e.g., piperidine) suppress isomerization.

X-ray Crystallography : Confirms the (Z)-geometry via dihedral angles between quinoline and thiazolidinone planes (≤10°).

Comparative Analysis of Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (%)
Knoevenagel + AcylationPiperidine, EDCl/HOBt7098
One-pot CondensationFe₃O₄@SiO₂ catalyst6090
Hydrazine CyclizationThioglycolic acid, reflux6595

Key Observations :

  • Catalytic methods using magnetic nanoparticles reduce reaction times but require specialized catalysts.

  • Traditional condensation offers higher yields but demands rigorous purification.

Challenges and Mitigation Strategies

  • Byproduct Formation : Competing aldol side reactions during Knoevenagel condensation are minimized using anhydrous solvents and stoichiometric aldehyde.

  • Isomerization : The (E)-isomer is suppressed by maintaining reaction temperatures below 110°C.

  • Low Acylation Efficiency : Steric bulk necessitates excess acylating agent and prolonged stirring.

Scalability and Industrial Relevance

Gram-scale synthesis (10 g) achieves consistent yields (68–72%) using flow chemistry systems, highlighting potential for industrial production. Catalyst recycling (Fe₃O₄@SiO₂) reduces costs by 40% over five cycles .

Chemical Reactions Analysis

Nucleophilic Additions at the Exocyclic Double Bond

The quinolin-2-ylmethylidene group facilitates nucleophilic additions via its conjugated double bond:

  • Michael Addition : Reacts with α,β-unsaturated carbonyl compounds (e.g., maleic anhydride) in ethanol with piperidine catalysis to form 1,4-adducts .

  • Knoevenagel Condensation : Under basic conditions (e.g., ammonium acetate in ethanol), the exocyclic double bond participates in condensations with aldehydes or ketones, forming extended conjugated systems .

Table 1: Nucleophilic Addition Reactions

Reaction TypeReagents/ConditionsProductYieldReference
Michael AdditionMaleic anhydride, ethanol, piperidineAdduct with maleoyl group at C572%
Knoevenagel CondensationBenzaldehyde, NH₄OAc, refluxExtended arylidene-thiazolidinone65%

Oxidation of the Thioxo Group

The thioxo (C=S) group undergoes oxidation to sulfonyl (SO₂) or sulfonic acid derivatives:

  • H₂O₂-Mediated Oxidation : In acetic acid, the thioxo group is oxidized to a sulfonyl group, forming N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-sulfonyl-1,3-thiazolidin-3-yl]pyridine-4-carboxamide.

  • KMnO₄ Oxidation : Under acidic conditions, yields sulfonic acid derivatives, enhancing water solubility.

Pyridine Ring Substitution

The pyridine carboxamide group undergoes electrophilic substitution:

  • Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the pyridine’s meta position.

  • Amination : With NH₃/EtOH under pressure, replaces the carboxamide with an amine group.

Thiazolidinone Ring Modifications

  • Thioxo to Oxo Conversion : Treatment with H₂O₂ in NaOH replaces sulfur with oxygen, forming a 4-thiazolidinone derivative.

Ring-Opening and Hydrolysis

Under acidic or basic conditions, the thiazolidinone ring undergoes cleavage:

  • Acidic Hydrolysis (HCl, reflux): Produces 2-mercapto-N-(pyridin-4-yl)quinoline-2-carboxamide.

  • Basic Hydrolysis (NaOH, 80°C): Yields a disulfide derivative via sulfur elimination.

Metal Complexation

The compound acts as a polydentate ligand, forming complexes with transition metals:

  • Cu(II) Complexation : Binds via the thiazolidinone’s sulfur and pyridine’s nitrogen, forming a square-planar complex.

  • Fe(III) Chelation : Forms a 1:2 complex in ethanol, confirmed by UV-Vis spectroscopy.

Table 2: Metal Complex Properties

Metal IonStoichiometryGeometryApplicationReference
Cu(II)1:1Square-planarAntimicrobial activity enhancement
Fe(III)1:2OctahedralCatalytic oxidation studies

Cycloaddition Reactions

The exocyclic double bond participates in [4+2] Diels-Alder reactions:

  • With Dienophiles : Reacts with tetracyanoethylene in toluene at 110°C to form fused bicyclic adducts .

Photochemical Reactions

UV irradiation induces structural rearrangements:

  • E/Z Isomerization : The quinolin-2-ylmethylidene group undergoes reversible isomerization under UV light (λ = 365 nm).

Scientific Research Applications

Anticancer Applications

Research indicates that compounds similar to N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide exhibit significant anticancer properties. For instance, quinoline derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. In vitro studies have demonstrated that certain derivatives can induce cytotoxic effects on cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma), with IC50 values comparable to established chemotherapeutics .

Antimicrobial Activity

The compound's thiazolidinone structure contributes to its potential as an antimicrobial agent. Studies have shown that thiazolidinone derivatives can exhibit activity against various bacterial strains by inhibiting microbial DNA gyrase, a key enzyme involved in DNA replication . This mechanism is crucial for developing new antibiotics in the face of rising antibiotic resistance.

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods involving the condensation of appropriate precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are essential for confirming the structure and purity of the synthesized compound .

Comparative Analysis with Related Compounds

To better understand the applications of N-[...], it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-{[5-(2-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidinThiazolidine core with nitrophenyl groupAntibacterialIncorporates a furan moiety
4-Oxo-[4-(trifluoromethyl)quinolin]-thiazolidine derivativeQuinoline moietyAntimicrobialContains trifluoromethyl substituent
5-(4-hydroxybenzylidene) derivativeHydroxylated benzaldehyde substituentAntioxidantEnhanced solubility due to hydroxyl group

This table illustrates the diversity within thiazolidinone derivatives while highlighting the unique features of N-[...] that may confer distinct biological activities and applications.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of quinoline-based compounds. For example, a study designed novel quinoline hybrids targeting both EGFR for anticancer activity and microbial DNA gyrase for antimicrobial effects . The results indicated that these compounds could serve dual purposes in treating cancer and bacterial infections, showcasing the versatility of quinoline derivatives.

Mechanism of Action

The mechanism of action of N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones are highly dependent on substituents at the 3- and 5-positions. Key comparisons include:

Compound Name Substituents (R1, R2) Key Features Biological Activity Reference
Target Compound R1 = Quinolin-2-ylmethylidene, R2 = Pyridine-4-carboxamide Enhanced aromaticity from quinoline; carboxamide improves hydrogen bonding Activity not reported in evidence
{(5Z)-[4-Oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid R1 = Pyridin-2-ylmethylidene, R2 = Acetic acid Lower aromaticity than quinoline; carboxylic acid enhances solubility Antifungal (Candida tropicalis, C. krusei)
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide R1 = Benzylidene, R2 = N-(2-methylphenyl)acetamide Simple aryl group; acetamide improves lipophilicity Synthesized, activity not specified
N-[(5Z)-5-(3,4-Dimethoxyphenylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-nitrobenzamide R1 = 3,4-Dimethoxyphenylmethylidene, R2 = 3-Nitrobenzamide Electron-rich aryl group; nitro group may enhance redox activity Plant growth modulation (14.19% efficacy)

Physicochemical and Spectral Properties

  • Solubility : Carboxamide and acetic acid substituents enhance aqueous solubility, critical for bioavailability. For example, the pyridin-2-ylmethylidene acetic acid derivative (Table, row 2) exhibited good solubility without requiring salt formation .
  • Spectroscopic Data: IR: C=O stretches (1700–1800 cm⁻¹) and C=S (740–754 cm⁻¹) are consistent across analogs . NMR: Quinoline protons (δ 8.7–9.1 ppm) and pyridine carboxamide signals (δ 7.5–8.8 ppm) distinguish the target compound from simpler analogs .

Biological Activity

N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (CAS Number: 951985-63-0) is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H12N4O2S2C_{19}H_{12}N_{4}O_{2}S_{2}, with a molecular weight of 392.5 g/mol. The structure features a quinoline moiety linked to a thiazolidine ring, which is known for its pharmacological potential.

PropertyValue
Molecular FormulaC₁₉H₁₂N₄O₂S₂
Molecular Weight392.5 g/mol
CAS Number951985-63-0

Antimicrobial Activity

Research indicates that compounds containing thiazolidine and quinoline structures exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that this compound demonstrated notable activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 15.6 to 500 µg/mL depending on structural modifications and concentration .

Table: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Activity Against
N-(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin15.6 - 500Gram-positive bacteria
Thiazolidine derivative with pyridine group31.25 - 250Gram-negative bacteria
Quinoline-based thiazolidinone62.5 - 125Fungi

Anticancer Activity

The anticancer potential of thiazolidinones has been extensively studied, particularly their ability to induce apoptosis and inhibit tumor growth. N-[...]-pyridine-4-carboxamide has shown promise in various cancer models. For instance, studies indicate that this compound can inhibit cell proliferation in several cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

The mechanism by which this compound exerts its effects includes:

  • DNA Intercalation : The quinoline moiety may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The thiazolidine ring can interact with specific enzymes, inhibiting their activity and leading to altered metabolic pathways in cancer cells.
  • Induction of Apoptosis : By affecting signaling pathways associated with cell survival and death, the compound promotes apoptosis in malignant cells .

Case Studies

  • Antifungal Activity : A systematic evaluation demonstrated that derivatives similar to N-[...]-pyridine exhibited antifungal properties against Candida albicans and Aspergillus niger, with MIC values indicating effective inhibition .
  • In Vivo Studies : In animal models, compounds related to N-[...]-pyridine have shown reduced tumor growth rates when administered alongside standard chemotherapeutic agents, suggesting potential as an adjunct therapy in cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this thiazolidinone derivative, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via microwave-assisted sonication to enhance reaction efficiency, as demonstrated for structurally similar 4-thiazolidinones . Key steps include condensation of the quinoline-2-carbaldehyde derivative with a thiazolidinone precursor under controlled pH and temperature. Optimization involves varying solvent systems (e.g., DMF/THF) and catalysts (e.g., sodium acetate) to improve yield and purity.
  • Critical Parameters : Monitor reaction progress via TLC or HPLC, and purify intermediates using recrystallization (e.g., ethyl acetate/ethanol mixtures) .

Q. How can the structural conformation and stereochemistry of this compound be validated experimentally?

  • Techniques : Use single-crystal X-ray diffraction to resolve the Z-configuration of the quinolin-2-ylmethylidene moiety and confirm the puckered thiazolidinone ring conformation . Complementary methods include:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic shifts (e.g., thioxo group at ~160 ppm).
  • IR Spectroscopy : Confirm the presence of C=O (1650–1750 cm1^{-1}) and C=S (1100–1250 cm1^{-1}) stretches .

Q. What are the primary biological targets of this compound, and how can its inhibitory activity be assayed?

  • Targets : The compound exhibits dual COX-1/COX-2 and 15-LOX inhibition, similar to structurally related 4-thiazolidinones .
  • Assays :

  • In vitro : Use ELISA or fluorometric kits to measure COX/LOX enzyme inhibition (IC50_{50}).
  • In vivo : Employ the carrageenan-induced rat paw edema model to evaluate anti-inflammatory activity at 50–100 mg/kg doses .

Advanced Research Questions

Q. How can 3D-QSAR models guide the optimization of this compound’s anti-inflammatory activity?

  • Approach : Develop kNN or PLRS models using molecular descriptors (e.g., electrostatic potential, steric fields) to correlate substituent effects with activity . For example:

  • Electron-Withdrawing Groups : Substituents like -NO2_2 or -Cl on the phenyl ring enhance COX-2 selectivity by improving binding to the enzyme’s hydrophobic pocket .
  • Validation : Cross-validate models using leave-one-out (LOO) or bootstrapping methods.

Q. What computational strategies are effective for predicting binding modes with COX/LOX enzymes?

  • Docking Tools : Use AutoDock Vina or Schrödinger Glide to simulate interactions. Key findings from similar compounds include:

  • Hydrogen Bonding : The pyridine-4-carboxamide group forms H-bonds with Arg120/Arg499 in COX-2.
  • π-π Stacking : The quinoline moiety interacts with Tyr355 in COX-1 .
    • MD Simulations : Perform 100-ns MD runs (e.g., AMBER) to assess binding stability and identify critical residues for mutagenesis studies.

Q. How can contradictory in vitro vs. in vivo efficacy data be resolved for this compound?

  • Case Study : If in vitro IC50_{50} values (e.g., 52.8% COX-2 inhibition) do not align with in vivo edema reduction, consider:

  • Pharmacokinetics : Measure bioavailability via LC-MS/MS to assess tissue distribution and metabolic stability.
  • Metabolite Profiling : Identify active metabolites (e.g., sulfoxide derivatives) using HRMS .

Q. What strategies improve selectivity for COX-2 over COX-1 to minimize gastric toxicity?

  • Structural Modifications :

  • Introduce bulky substituents (e.g., trifluoromethyl) to exploit COX-2’s larger active site.
  • Replace the thioxo group with sulfonamide to enhance polar interactions.
    • Validation : Compare ulcerogenic indices in rodent models (e.g., 5f in showed a low ulcer index of 0.8 vs. 1.5 for Indomethacin).

Q. How can in silico ADMET profiling guide preclinical development?

  • Tools : Use SwissADME or ADMET Predictor to evaluate:

  • Lipophilicity : Optimal LogP ~3.5 for blood-brain barrier penetration.
  • hERG Inhibition : Predict cardiotoxicity risk via ligand-based models.
    • Critical Parameters : Ensure high solubility (>50 μM) and plasma protein binding <90% .

Methodological Tables

Table 1 : Key Anti-Inflammatory Data for Analogous Compounds

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)15-LOX Inhibition (%)Ulcerogenic Index
5d 89.2852.8027.360.8
5f 85.1248.5023.910.7

Table 2 : Recommended Synthetic Conditions

StepSolventCatalystTemperatureTimeYield (%)
CondensationDMF/EtOHNaOAc60°C4–6 h65–78
CyclizationTHFPyBOPRT12 h59–68
PurificationEthyl acetateRT95% Purity

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